5-Chloro-6-hydroxynicotinonitrile

Description

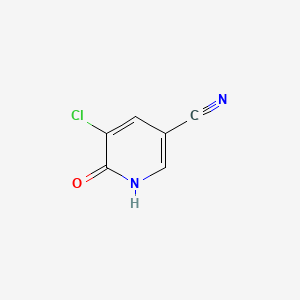

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZPRLXDVKDBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652733 | |

| Record name | 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19840-46-1 | |

| Record name | 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-6-hydroxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 5-chloro-6-hydroxynicotinonitrile. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development who may utilize this compound as a key intermediate or building block.

Synthesis of this compound

A plausible multi-step synthesis for this compound is proposed, commencing from the readily available starting material, 2-aminopyridine. This synthetic pathway involves nitration, chlorination, diazotization followed by a Sandmeyer reaction, and finally, a nucleophilic aromatic substitution to yield the target molecule.

Proposed Synthetic Pathway

The proposed synthetic route is illustrated below. It is designed to regioselectively introduce the required functional groups onto the pyridine ring.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-nitropyridine

-

Procedure: In a flask equipped with a stirrer and a dropping funnel, a mixture of 2-aminopyridine is added portion-wise to a nitrating mixture of nitric acid and sulfuric acid at a controlled temperature, typically below 10°C. After the addition is complete, the reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2-amino-5-nitropyridine.[1][2]

Step 2: Synthesis of 2-Chloro-5-nitropyridine

-

Procedure: 2-Amino-5-nitropyridine is diazotized in an acidic medium (e.g., hydrochloric acid) with sodium nitrite at a low temperature (0-5°C). The resulting diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in hydrochloric acid. The mixture is heated to facilitate the Sandmeyer reaction, leading to the formation of 2-chloro-5-nitropyridine. The product can be isolated by extraction and purified by recrystallization or chromatography.[2][3]

Step 3: Synthesis of 5-Amino-2-chloropyridine

-

Procedure: 2-Chloro-5-nitropyridine is reduced to 5-amino-2-chloropyridine. This can be achieved using various reducing agents. A common method involves the use of iron powder in the presence of an acid such as hydrochloric acid or acetic acid. Alternatively, stannous chloride (SnCl₂) in concentrated hydrochloric acid can be used. The reaction is typically carried out at an elevated temperature. After the reaction is complete, the mixture is basified to precipitate the product, which is then extracted with an organic solvent and purified.[4]

Step 4: Synthesis of 2-Chloro-5-cyanopyridine

-

Procedure: 5-Amino-2-chloropyridine undergoes a Sandmeyer reaction. The amine is first diazotized with sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5°C). The resulting diazonium salt is then treated with a solution of copper(I) cyanide (CuCN). The reaction mixture is typically warmed to drive the reaction to completion. The product, 2-chloro-5-cyanopyridine, can be isolated by extraction and purified by distillation or chromatography.[5][6][7][8][9]

Step 5: Synthesis of this compound

-

Procedure: 2-Chloro-5-cyanopyridine is subjected to nucleophilic aromatic substitution to replace the chloro group at the 6-position (ortho to the nitrogen) with a hydroxyl group. This can be achieved by heating with an aqueous solution of a strong base, such as sodium hydroxide. The reaction progress should be monitored by a suitable technique like TLC or HPLC. Upon completion, the reaction mixture is acidified to precipitate the this compound product, which is then collected by filtration, washed, and dried.

Characterization of this compound

A combination of spectroscopic and analytical techniques is essential to confirm the identity, structure, and purity of the synthesized this compound.

Characterization Workflow

The following workflow outlines the key analytical steps for the characterization of the final product.

Caption: Workflow for the characterization of this compound.

Spectroscopic and Physical Data

The following table summarizes the expected and reported data for this compound and related compounds.

| Analysis | Expected/Reported Data for this compound | Reference/Notes |

| Molecular Formula | C₆H₃ClN₂O | |

| Molecular Weight | 154.56 g/mol | [] |

| Appearance | Expected to be a solid at room temperature. | Based on related structures. |

| Melting Point | Not reported. Expected to be determined experimentally. | |

| ¹H NMR | Expected signals for two aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing and donating effects of the substituents. A broad singlet for the hydroxyl proton is also anticipated. | Specific shifts need experimental determination. |

| ¹³C NMR | Expected signals for six distinct carbon atoms, including the nitrile carbon, the carbons of the pyridine ring, and the carbon bearing the hydroxyl group. | Specific shifts need experimental determination. |

| IR Spectroscopy (cm⁻¹) | - OH stretch: ~3200-3600 (broad) - C≡N stretch: ~2220-2240 - C=C and C=N stretches: ~1500-1650 - C-Cl stretch: ~600-800 | [11] |

| Mass Spectrometry (m/z) | Expected molecular ion peaks corresponding to the isotopic distribution of chlorine: [M]⁺ at ~154 and [M+2]⁺ at ~156 with an approximate ratio of 3:1. | [12] |

Safety Information

References

- 1. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. guidechem.com [guidechem.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-hydroxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-6-hydroxynicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and explores potential biological signaling pathways based on the activity of structurally related nicotinonitrile derivatives.

Core Physicochemical Properties

This compound, with the molecular formula C₆H₃ClN₂O, exists as a white to off-white solid. Due to its substituted pyridine ring, it possesses a unique combination of properties relevant to its potential biological activity and formulation. The quantitative physicochemical data, largely based on predicted values from chemical suppliers, are summarized in Table 1. It is important to note the tautomeric relationship with 5-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile, which can influence its properties and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 154.55 g/mol | Chemical Supplier Data |

| Molecular Formula | C₆H₃ClN₂O | Chemical Supplier Data |

| Appearance | White to off-white solid | Chemical Supplier Data |

| Melting Point | 242-244 °C | Chemical Supplier Data[1] |

| Boiling Point (Predicted) | 293.3 ± 40.0 °C | Chemical Supplier Data[1] |

| Density (Predicted) | 1.45 ± 0.1 g/cm³ | Chemical Supplier Data[1] |

| pKa (Predicted) | 7.18 ± 0.10 | Chemical Supplier Data[1] |

| LogP (Predicted) | Data not available | |

| Aqueous Solubility (Predicted) | Data not available |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized methods that can be applied to this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the lipophilicity and membrane permeability of a compound. The Shake-Flask method is a standard experimental protocol.

Protocol: Shake-Flask Method for LogP Determination

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol).

-

Prepare a phosphate buffer solution at a physiologically relevant pH (e.g., 7.4).

-

Pre-saturate the n-octanol with the phosphate buffer and the phosphate buffer with n-octanol by mixing them vigorously for 24 hours and then separating the phases.

-

-

Partitioning:

-

Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and phosphate buffer in a separatory funnel. The final concentration of the compound should be low enough to ensure it remains in solution in both phases.

-

Shake the funnel vigorously for a predetermined amount of time (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully collect samples from both the n-octanol and the aqueous buffer phases.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP value is the base-10 logarithm of P.

-

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's absorption and distribution. A common method for its determination is the equilibrium solubility method.

Protocol: Equilibrium Solubility Method

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of purified water or a relevant aqueous buffer in a sealed vial.

-

-

Equilibration:

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be maintained throughout the experiment.

-

-

Separation:

-

Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Analysis:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent.

-

Determine the concentration of the dissolved this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Synthesis of this compound

Proposed Synthetic Pathway

-

Diazotization and Hydrolysis: 2-Amino-5-chloropyridine can be converted to 5-chloro-2-hydroxypyridine via a diazotization reaction followed by hydrolysis.

-

Nitration: The resulting 5-chloro-2-hydroxypyridine can be nitrated to introduce a nitro group at the 3-position.

-

Reduction: The nitro group is then reduced to an amino group, yielding 3-amino-5-chloro-2-hydroxypyridine.

-

Sandmeyer Reaction: Finally, a Sandmeyer reaction can be employed to convert the amino group to a nitrile group, affording the target compound, this compound.

An alternative and potentially more direct approach could involve the chlorination of 6-hydroxynicotinonitrile.

Potential Biological Signaling Pathways

While there is no direct evidence for the biological activity of this compound, the nicotinonitrile scaffold is present in several biologically active molecules and marketed drugs. Research on structurally similar compounds suggests potential interactions with key signaling pathways involved in cancer and inflammation, such as the Pim kinase and VEGFR-2 signaling pathways.

Pim Kinase Signaling Pathway

Pim kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers. They play a crucial role in cell survival, proliferation, and apoptosis resistance. Inhibition of Pim kinases is a promising strategy for cancer therapy. Several nicotinonitrile derivatives have been identified as potent Pim-1 kinase inhibitors.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of cancer, as tumors require a blood supply to grow and metastasize. Consequently, VEGFR-2 is a major target for anti-cancer drug development. Certain nicotinamide and nicotinonitrile-based compounds have been shown to inhibit VEGFR-2.

Conclusion

This compound is a compound with physicochemical properties that suggest its potential as a scaffold in drug discovery. While experimentally determined data are limited, this guide provides a framework for its characterization, including standardized protocols for determining key parameters. The proposed synthetic route offers a starting point for its chemical synthesis. Furthermore, the exploration of potential biological targets, such as Pim kinase and VEGFR-2, based on the activity of related nicotinonitrile derivatives, provides a rationale for further investigation into its therapeutic potential. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their studies on this and similar heterocyclic compounds.

References

5-Chloro-6-hydroxynicotinonitrile CAS number and nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-6-hydroxynicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of data for this specific molecule, this guide also provides information on its nomenclature, a proposed synthetic pathway based on established chemical principles, and relevant data for closely related compounds.

Chemical Identity and Nomenclature

There is ambiguity in the publicly available chemical databases regarding a specific CAS (Chemical Abstracts Service) number for this compound. However, the compound can be unequivocally identified by its systematic nomenclature.

Systematic IUPAC Name: 5-chloro-6-hydroxypyridine-3-carbonitrile

This compound exists in a tautomeric equilibrium with its pyridinone form. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond.

Tautomeric Form: 5-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile

The equilibrium between the hydroxy and oxo forms is a common feature for 2- and 4-hydroxypyridines, with the oxo form often being the more stable.

Molecular Structure:

Caption: Tautomeric equilibrium between the hydroxypyridine and pyridinone forms.

Physicochemical Data

| Property | Value (for 5-chloro-2-hydroxynicotinonitrile) | Data Source |

| CAS Number | 1048913-62-7 | BOC Sciences[1] |

| Molecular Formula | C₆H₃ClN₂O | BOC Sciences[1] |

| Molecular Weight | 154.56 g/mol | BOC Sciences[1] |

| Boiling Point | 356.6±42.0 °C at 760 mmHg | BOC Sciences[1] |

| Density | 1.5±0.1 g/cm³ | BOC Sciences[1] |

| pKa | Not Available | |

| Appearance | Not Available | |

| Solubility | Not Available |

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves the chlorination of a suitable precursor, such as 6-hydroxynicotinonitrile. A common method for the conversion of a hydroxypyridine to a chloropyridine is treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 2-Chloro-6-methyl-3-pyridinecarbonitrile (Analogous Reaction)

The following is a literature-derived protocol for a similar transformation that can be adapted for the synthesis of this compound.[2]

Reaction: 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile to 2-Chloro-6-methyl-3-pyridinecarbonitrile

Reagents and Materials:

-

6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (starting material)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

4M Sodium hydroxide (NaOH) solution

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq).

-

Carefully add phosphorus oxychloride (10-15 eq) to the flask.

-

Heat the reaction mixture to 130°C and stir for 2 hours under a reflux condenser.

-

After cooling to room temperature, carefully concentrate the reaction mixture under reduced pressure to remove excess phosphorus oxychloride.

-

Dissolve the residue in dichloromethane.

-

Slowly add 4M sodium hydroxide solution with vigorous stirring until the pH of the aqueous layer reaches 8.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography or recrystallization.

Note: This protocol should be adapted and optimized for the specific synthesis of this compound from 6-hydroxynicotinonitrile. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Logical Workflow for Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Signaling Pathways and Biological Activity

The biological activity of this compound has not been extensively reported. However, the nicotinonitrile scaffold is a key structural motif in various biologically active compounds. For instance, derivatives of nicotinonitrile have been investigated for their potential as inhibitors of various enzymes and as ligands for receptors involved in signaling pathways related to cancer, inflammation, and neurological disorders. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this particular compound.

Illustrative Signaling Pathway Involvement of Pyridine Derivatives

The following diagram illustrates a generic signaling pathway where a hypothetical pyridine-based inhibitor might act. This is a conceptual representation and does not imply the confirmed activity of this compound.

Caption: Conceptual signaling pathway illustrating potential kinase inhibition.

References

Spectroscopic Profile of 5-Chloro-6-hydroxynicotinonitrile: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 5-Chloro-6-hydroxynicotinonitrile, a compound of interest for researchers, scientists, and drug development professionals. In the absence of publicly available experimental spectral data, this document offers a predictive analysis based on established spectroscopic principles and data from analogous compounds. The guide covers predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear, tabular formats. Furthermore, detailed, generalized experimental protocols for acquiring this data are provided, along with a visual workflow for spectroscopic analysis. This document is intended to serve as a valuable resource for the synthesis, identification, and characterization of this compound.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough spectroscopic characterization is essential for confirming its identity, purity, and structure. This guide outlines the expected spectral data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, providing a theoretical baseline for researchers working with this molecule.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar compounds, such as 5-chloro-6-hydroxynicotinic acid and other substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | -OH |

| ~8.2 | Doublet | 1H | H-2 |

| ~7.9 | Doublet | 1H | H-4 |

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-6 |

| ~148 | C-2 |

| ~140 | C-4 |

| ~120 | C-5 |

| ~115 | -CN |

| ~110 | C-3 |

Predicted in DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (hydroxyl) |

| ~2230 | Medium | C≡N stretch (nitrile) |

| 1640 - 1580 | Medium | C=C and C=N ring stretching |

| ~1300 | Medium | In-plane O-H bend |

| ~800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Description |

| 154 / 156 | Molecular ion (M⁺) peak with a ~3:1 intensity ratio due to ³⁵Cl and ³⁷Cl isotopes. |

| 127 / 129 | Loss of HCN from the molecular ion. |

| 119 | Loss of Cl from the molecular ion. |

| 92 | Loss of Cl and HCN from the molecular ion. |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for a solid organic compound such as this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial.[1][2]

-

Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[1]

-

Using a Pasteur pipette with a cotton plug, transfer the solution into a clean 5 mm NMR tube.[3]

-

Ensure the liquid height in the NMR tube is between 4.0 and 5.0 cm.[1]

-

Cap the NMR tube securely and wipe the outside with a lint-free tissue.[1]

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[4]

-

Transfer the fine powder into a pellet-forming die.

-

Press the powder under high pressure to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die.

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[4]

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum.[5] The instrument passes an infrared beam through the sample and records the frequencies at which light is absorbed.[6]

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the range of 1-10 µM) in a suitable solvent system, such as a mixture of acetonitrile and water.[7]

-

To enhance ionization in positive ion mode, a small amount of a volatile acid like formic acid (0.1%) can be added.[7] For negative ion mode, a volatile base like ammonium hydroxide may be used.[7]

-

Ensure the sample is fully dissolved. Filtration may be necessary if any particulate matter is present.

Data Acquisition:

-

The sample solution is introduced into the ESI source, typically via direct infusion with a syringe pump or through a liquid chromatography system.[7][8]

-

A high voltage is applied to the tip of the capillary, causing the sample solution to form a fine spray of charged droplets.[9][10]

-

A drying gas (usually nitrogen) aids in the evaporation of the solvent from the droplets.[9]

-

As the droplets shrink, the charge density on their surface increases, eventually leading to the ejection of gaseous ions of the analyte.[9]

-

These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. web.uvic.ca [web.uvic.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 6. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]

- 7. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of 5-Chloro-6-hydroxynicotinonitrile: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a crucial resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of 5-Chloro-6-hydroxynicotinonitrile. While publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited, this document furnishes predicted solubility information, outlines a detailed experimental protocol for determining solubility, and presents a visual workflow to guide laboratory investigations.

Understanding the Solubility Profile

This compound, a heterocyclic compound, possesses structural features that influence its solubility in various organic solvents. The presence of a polar hydroxyl group and a nitrogen-containing pyridine ring suggests potential for hydrogen bonding, while the chloro and cyano groups contribute to its overall polarity and potential for dipole-dipole interactions. The aromatic ring also allows for van der Waals forces. The interplay of these characteristics dictates its solubility behavior.

Quantitative Solubility Data

As of the latest literature review, a comprehensive, experimentally verified dataset for the solubility of this compound in a range of organic solvents is not publicly available. The table below presents predicted solubility information to offer initial guidance.

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol | Moderate to High | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, interacting favorably with the hydroxyl and nitrogen functionalities of the solute. |

| Ethanol | Moderate | Similar to methanol, but the increased hydrocarbon chain length may slightly reduce solubility compared to methanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of disrupting intermolecular forces in the solid solute and solvating the polar functional groups effectively. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a powerful polar aprotic solvent that can effectively dissolve a wide range of organic compounds. | |

| Acetone | Moderate | The ketone group can act as a hydrogen bond acceptor, interacting with the hydroxyl group of the solute. | |

| Acetonitrile | Low to Moderate | While polar, its ability to form strong hydrogen bonds is limited compared to other polar solvents. | |

| Non-Polar | Toluene | Low | The non-polar nature of toluene makes it a poor solvent for the polar this compound. |

| Hexane | Very Low | As a non-polar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of the compound. |

Note: These are predicted values and should be confirmed experimentally for any research or development application.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in organic solvents using the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of the same organic solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S = (C × DF) / V Where:

-

C = Concentration of the diluted solution (e.g., in mg/mL)

-

DF = Dilution factor

-

V = Volume of the initial filtered solution (e.g., in mL)

-

-

Data Reporting:

-

Report the solubility in appropriate units, such as mg/mL or mol/L.

-

Specify the temperature at which the solubility was determined.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Researchers are encouraged to adapt the provided protocol to their specific laboratory conditions and analytical capabilities to obtain precise and reliable solubility data.

References

Unraveling the Tautomeric Landscape of 5-Chloro-6-hydroxynicotinonitrile: A Technical Guide for Drug Discovery

Introduction: 5-Chloro-6-hydroxynicotinonitrile, a substituted pyridine derivative, possesses a chemical structure amenable to tautomerism, a phenomenon of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium. The position of this equilibrium can be significantly influenced by factors such as solvent polarity, temperature, and pH, which in turn can modulate the molecule's physicochemical properties, including its biological activity and pharmacokinetic profile. A thorough understanding of the tautomeric behavior of this compound is therefore critical for its application in drug development and medicinal chemistry. This technical guide provides a comprehensive overview of the potential tautomeric forms of this compound and outlines the key experimental and computational methodologies for their detailed investigation.

The Tautomeric Equilibrium

This compound is expected to exist primarily as a dynamic equilibrium between two tautomeric forms: the hydroxy-pyridine form (enol-like) and the pyridone form (keto-like). The pyridone tautomer is often the more stable form for 2- and 4-hydroxypyridines due to the amide-like resonance stabilization.

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Forms

A quantitative understanding of the tautomeric equilibrium is crucial. The following tables are structured to present the type of data that would be obtained from experimental and computational studies.

Table 1: Spectroscopic Data for Tautomer Identification

| Tautomeric Form | 1H-NMR Chemical Shifts (ppm) | 13C-NMR Chemical Shifts (ppm) | IR Absorption (cm-1) | UV-Vis λmax (nm) |

| Hydroxy-pyridine | Predicted values | Predicted values | ~3400 (O-H), ~2230 (C≡N) | Predicted value |

| Pyridone | Predicted values | Predicted values | ~3100 (N-H), ~1660 (C=O) | Predicted value |

Table 2: Computational Analysis of Tautomer Stability

| Tautomeric Form | Solvent | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Hydroxy-pyridine | Gas Phase | Calculated value | Calculated value |

| Pyridone | Gas Phase | Calculated value | Calculated value |

| Hydroxy-pyridine | Water (PCM) | Calculated value | Calculated value |

| Pyridone | Water (PCM) | Calculated value | Calculated value |

Experimental Protocols

A multi-faceted approach employing various spectroscopic and computational techniques is recommended for a comprehensive analysis of the tautomerism of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: This technique can provide information on the protonation state of the molecule. The presence of a broad signal for the exchangeable proton (OH vs. NH) and distinct chemical shifts for the aromatic protons in each tautomer can be used to identify and quantify the different forms.

-

13C NMR: The chemical shift of the carbon atom at position 6 will be significantly different for the hydroxy-pyridine (C-OH) and pyridone (C=O) forms, providing a clear diagnostic marker.

2. Infrared (IR) Spectroscopy

The vibrational frequencies of key functional groups can distinguish between the tautomers. The hydroxy-pyridine form will exhibit a characteristic O-H stretching band, while the pyridone form will show N-H and C=O stretching vibrations.

3. UV-Vis Spectroscopy

The electronic transitions of the two tautomers are expected to differ, leading to distinct absorption maxima. The position of these maxima can be sensitive to solvent polarity, providing insights into the relative stability of the tautomers in different environments.

4. Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers in the gas phase and in different solvents (using a polarizable continuum model, PCM). These calculations can also predict spectroscopic properties (NMR chemical shifts, IR frequencies) to aid in the interpretation of experimental data.

Caption: Experimental workflow for tautomer analysis.

Conclusion

The tautomeric behavior of this compound is a critical aspect that requires thorough investigation for its successful development as a therapeutic agent. The integrated experimental and computational workflow detailed in this guide provides a robust framework for the identification, quantification, and characterization of its tautomeric forms. The resulting data will be invaluable for understanding its chemical reactivity, biological activity, and for optimizing its properties for drug discovery applications.

commercial availability and suppliers of 5-Chloro-6-hydroxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for the chemical compound 5-Chloro-6-hydroxynicotinonitrile. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development who may utilize this compound as a building block or intermediate in their synthetic workflows.

Chemical Identity and Properties

This compound, identified by the CAS Number 19840-46-1, is a substituted pyridine derivative. Its structure incorporates a chloro, a hydroxyl, and a nitrile functional group, making it a versatile synthon in organic chemistry.

| Property | Value | Source(s) |

| CAS Number | 19840-46-1 | [1][2] |

| Molecular Formula | C₆H₃ClN₂O | [1][2] |

| Molecular Weight | 154.56 g/mol | [3] |

| IUPAC Name | 5-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile | [4] |

| Synonyms | 5-chloro-6-hydroxypyridine-3-carbonitrile | [5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 242-244 °C | [6] |

| Boiling Point (Predicted) | 293.3 ± 40.0 °C | [6] |

| Density (Predicted) | 1.45 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 7.18 ± 0.10 | [6] |

| Storage | Inert atmosphere, Room Temperature | [6] |

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers, primarily for research and development purposes. The purity of the commercially available compound is typically in the range of 95-97%. Below is a summary of known suppliers. Please note that availability and purity may vary, and it is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA).

| Supplier | Country | Purity | Notes |

| Ambeed, Inc. (via Sigma-Aldrich) | USA | 97% | Product number AMBH303C6454.[2][4] |

| Santa Cruz Biotechnology, Inc. | USA | - | Listed as a supplier.[7] |

| BOC Sciences | USA | - | Listed as a supplier.[7] |

| Leap Chem Co., Ltd. | P.R. China | - | Listed as a supplier.[7] |

| Amadis Chemical Company Limited | P.R. China | 97% | Product number A813986.[6][7] |

| ChemPUR Feinchemikalien und Forschungsbedarf GmbH | Germany | >95% | - |

| SynQuest Laboratories, Inc. | USA | 95.0% | Product Number: 4H37-5-0C.[6] |

| Apollo Scientific Ltd. | UK | - | Product Number: OR303815.[6] |

| Matrix Scientific | USA | >95% | Product Number: 047371.[6] |

It is important to note that a search for suppliers in India via ChemicalBook did not yield any results.

Experimental Protocols: Synthesis of this compound

Hypothetical Synthetic Protocol:

A potential route to this compound could involve the reaction of a β-enamino nitrile with an appropriate cyclizing agent. For instance, a starting material such as 2-chloro-3-oxopropanenitrile could be reacted with an enamine derived from a suitable amine and a carbonyl compound. The resulting intermediate could then undergo cyclization and subsequent aromatization to yield the desired product.

General Procedure for Synthesis of Substituted Pyridines from Ylidenemalononitriles:

While not specific to the title compound, a general methodology for the synthesis of multi-substituted pyridines from ylidenemalononitriles has been described. This approach involves the reaction of ylidenemalononitriles with various reagents under mild, solvent-free conditions at room temperature. This methodology could potentially be adapted for the synthesis of this compound, although this would require significant experimental development and optimization.

Researchers seeking to synthesize this compound are encouraged to consult review articles on the synthesis of substituted pyridines and nicotinonitriles to develop a suitable experimental plan.[2]

Safety Information

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark)[6]

-

Signal Word: Warning[6]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[6]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection)[6]

Users should handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Visualizations

Logical Workflow for Procurement

Caption: Procurement Workflow for this compound.

Conceptual Synthetic Pathway

Caption: Conceptual Synthetic Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]

- 6. This compound manufacturers and suppliers in india [chemicalbook.com]

- 7. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

safe handling and storage of 5-Chloro-6-hydroxynicotinonitrile

An In-depth Technical Guide to the Safe Handling and Storage of 5-Chloro-6-hydroxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on publicly available data. A complete Safety Data Sheet (SDS) for this compound was not available at the time of writing. All handling and storage procedures should be conducted in accordance with institutional safety protocols and after a thorough risk assessment.

Chemical Identification

This guide pertains to this compound. It is crucial to distinguish this compound from structurally similar chemicals such as 5-Chloro-6-hydroxynicotinic acid and 5-Chloro-2-hydroxynicotinonitrile, as their safety profiles may differ.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 5-chloro-6-oxo-1H-pyridine-3-carbonitrile |

| CAS Number | 19840-46-1 |

| Molecular Formula | C6H3ClN2O |

| Appearance | White to off-white solid |

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound. Note that some of these values are predicted and should be treated as estimates.

| Property | Value | Source |

| Melting Point | 242-244 °C | [1] |

| Boiling Point (Predicted) | 293.3 ± 40.0 °C | [1] |

| Density (Predicted) | 1.45 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 7.18 ± 0.10 | [1] |

Hazard Identification and GHS Classification

This compound is classified as an irritant.[1] The GHS classification is summarized below.

| GHS Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1] |

Precautionary Statements:

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]

Safe Handling Procedures

Given the hazard classification, the following handling procedures are recommended. These are general best practices and should be adapted to specific laboratory conditions.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Storage Requirements

Proper storage is essential to maintain the integrity of this compound and to prevent accidental exposure.

-

Storage Conditions: Store in an inert atmosphere at room temperature.[1]

-

Container: Keep the container tightly sealed.

-

Incompatibilities: Information on specific chemical incompatibilities is not available. It is prudent to store this compound away from strong oxidizing agents, acids, and bases.

Emergency Procedures

In the absence of a specific SDS, the following general emergency procedures are recommended based on the GHS classification.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

The following workflow outlines a general procedure for handling a small spill of this compound in a laboratory setting.

Experimental Protocols

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with your institution's environmental health and safety department for specific guidance on chemical waste disposal.

Toxicology Information

Quantitative toxicological data such as LD50 or LC50 values for this compound are not available in the searched public records. The GHS classification indicates that the compound is harmful if swallowed, in contact with skin, or if inhaled.[1]

The following diagram illustrates the potential routes of exposure and the target organ systems based on the hazard statements.

References

In-Depth Technical Guide: Theoretical and Computational Studies of 5-Chloro-6-hydroxynicotinonitrile

Disclaimer: Due to the limited availability of specific theoretical and computational studies on 5-Chloro-6-hydroxynicotinonitrile, this guide utilizes data from a comprehensive study on the closely related analogue, 5-Chloro-6-hydroxynicotinic acid . This analogue differs only by the substitution of a carboxylic acid group for the nitrile group and is expected to exhibit similar structural and electronic properties. All data presented herein, unless otherwise specified, pertains to 5-Chloro-6-hydroxynicotinic acid and serves as a robust proxy for the target molecule.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and potential biological interactions is crucial for its application in drug development and rational design of novel functional materials. Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level. This guide offers an in-depth overview of the computational methodologies and key findings derived from studies on its close analogue, 5-Chloro-6-hydroxynicotinic acid, providing valuable insights for researchers, scientists, and drug development professionals.

Molecular Structure and Geometry

The molecular structure of 5-Chloro-6-hydroxynicotinic acid has been determined by single-crystal X-ray diffraction.[1] These experimental findings provide a precise geometric description of the molecule in the solid state and serve as a benchmark for computational models.

Experimental Crystallographic Data

The crystallographic data reveals that 5-Chloro-6-hydroxynicotinic acid crystallizes in the monoclinic space group P2(1)/c.[1] The molecule exists as the oxo tautomer, featuring a protonated nitrogen atom in the pyridine ring and a carbonyl group at the C6 position. This tautomeric preference is a key structural feature influencing its chemical behavior.

Table 1: Selected Experimental Bond Lengths and Angles for 5-Chloro-6-hydroxynicotinic Acid [1]

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| Cl1-C5 | 1.735 | C4-C5-C6 | 118.9 |

| O1-C6 | 1.248 | C5-C6-N1 | 117.2 |

| N1-C6 | 1.375 | C6-N1-C2 | 124.3 |

| N1-C2 | 1.358 | N1-C2-C3 | 118.5 |

| C2-C3 | 1.380 | C2-C3-C4 | 118.8 |

| C3-C4 | 1.401 | C3-C4-C5 | 122.3 |

| C4-C5 | 1.369 | C3-C7-O2 | 112.5 |

| C3-C7 | 1.485 | C3-C7-O3 | 124.3 |

| C7-O2 | 1.312 | O2-C7-O3 | 123.2 |

| C7-O3 | 1.215 |

Data extracted from the crystallographic information file of the study by Santos et al. (2009).

Computational Methodology

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules. The methodologies outlined below are based on the approaches used for 5-Chloro-6-hydroxynicotinic acid.[1]

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical and computational analysis of a small molecule like this compound.

Experimental and Computational Protocols

Experimental Protocol: Single-Crystal X-ray Diffraction [1]

-

Crystal Growth: Single crystals of 5-Chloro-6-hydroxynicotinic acid are grown by slow evaporation from a suitable solvent (e.g., ethanol).

-

Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in difference Fourier maps and refined isotropically.

Computational Protocol: Density Functional Theory (DFT) Calculations [1]

-

Geometry Optimization: The initial molecular structure of the tautomers of 5-Chloro-6-hydroxynicotinic acid is built using standard molecular modeling software. The geometries are then optimized in the gas phase using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311+G(2d,p)).

-

Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

-

Thermochemical Calculations: The standard molar enthalpies of formation in the gaseous phase are calculated using high-level composite methods like G3MP2 or CBS-QB3 for greater accuracy.

-

Analysis of Electronic Properties: Based on the optimized geometry, various electronic properties are calculated. This includes the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand chemical reactivity, and the calculation of the molecular electrostatic potential (MEP) to identify sites for electrophilic and nucleophilic attack.

Table 2: Summary of Computational Parameters for DFT Studies

| Parameter | Specification |

| Software | Gaussian 09 or similar |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) |

| Basis Set | 6-311+G(2d,p) or equivalent |

| Environment | Gas Phase |

| Calculation Types | Geometry Optimization, Frequency Analysis |

| High-Accuracy Energy | G3MP2, CBS-QB3 |

Application in Drug Discovery

Substituted nicotinonitrile derivatives are scaffolds of interest in drug discovery due to their diverse biological activities. Computational studies play a pivotal role in the early stages of drug development, from hit identification to lead optimization.

The following diagram illustrates a general workflow for a drug discovery process where a molecule like this compound could be investigated.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Reactivity of the Nitrile Group in 5-Chloro-6-hydroxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for key chemical transformations of the nitrile group in 5-Chloro-6-hydroxynicotinonitrile. This versatile building block is of significant interest in medicinal chemistry and drug discovery, and understanding its reactivity is crucial for the synthesis of novel chemical entities. The following sections detail the hydrolysis of the nitrile to a carboxylic acid, its reduction to a primary amine, and its conversion to a tetrazole via cycloaddition.

Hydrolysis of this compound to 5-Chloro-6-hydroxynicotinic Acid

The hydrolysis of the nitrile functionality in this compound provides a direct route to the corresponding carboxylic acid, 5-Chloro-6-hydroxynicotinic acid. This transformation is a key step in the synthesis of various derivatives and is typically achieved under acidic or basic conditions. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid.[1][2]

Reaction Scheme:

Caption: Hydrolysis of this compound.

Quantitative Data Summary:

| Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 6M HCl (aq) | Water | 100 | 12 | 85-95 | Adapted from[1] |

| 20% NaOH (aq) | Water | 100 | 8 | 80-90 | Adapted from[1] |

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in 6M aqueous hydrochloric acid (10 mL per gram of nitrile).

-

Reaction Execution: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, 5-Chloro-6-hydroxynicotinic acid, may precipitate upon cooling. If not, adjust the pH of the solution to approximately 3-4 with a suitable base (e.g., concentrated NaOH solution) to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure 5-Chloro-6-hydroxynicotinic acid.

Reduction of this compound to (5-Chloro-6-hydroxypyridin-3-yl)methanamine

The reduction of the nitrile group offers a direct pathway to the corresponding primary amine, (5-Chloro-6-hydroxypyridin-3-yl)methanamine, a valuable intermediate for the synthesis of various biologically active molecules. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reaction Scheme:

Caption: Reduction of this compound.

Quantitative Data Summary:

| Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| LiAlH₄ (2.0 eq), then H₂O | THF | 0 to rt | 4 | 70-85 | General Protocol[1] |

| H₂ (50 psi), Raney Ni | Methanol/NH₃ | 25 | 24 | 65-80 | General Protocol |

Experimental Protocol: Reduction with LiAlH₄

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.

-

Addition of Substrate: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C with stirring.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting aluminum salts and wash the filter cake with THF.

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization to yield (5-Chloro-6-hydroxypyridin-3-yl)methanamine.

[3+2] Cycloaddition of this compound with Azide to form 5-(5-Chloro-6-hydroxypyridin-3-yl)-1H-tetrazole

The [3+2] cycloaddition reaction between the nitrile group and an azide source, such as sodium azide, is a widely used method for the synthesis of 5-substituted-1H-tetrazoles.[3][4] Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[5] This reaction is frequently catalyzed by Lewis acids, such as zinc salts, or Brønsted acids.

Reaction Scheme:

Caption: Synthesis of a tetrazole from this compound.

Quantitative Data Summary:

| Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| NaN₃ (1.5 eq), ZnBr₂ (1.0 eq) | Water | 100 | 24 | 75-90 | Adapted from general methods |

| NaN₃ (1.5 eq), NH₄Cl (1.5 eq) | DMF | 120 | 12 | 70-85 | Adapted from general methods[3] |

Experimental Protocol: Zinc-Catalyzed Cycloaddition in Water

-

Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine this compound (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq) in water.

-

Reaction Execution: Heat the mixture to 100°C with vigorous stirring for 24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. This will protonate the tetrazole and may cause it to precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give pure 5-(5-Chloro-6-hydroxypyridin-3-yl)-1H-tetrazole.

Disclaimer: The provided protocols are based on general chemical principles and established methodologies for nitrile transformations. Researchers should always conduct a thorough literature search and risk assessment before attempting any new chemical synthesis. Reaction conditions may require optimization for this specific substrate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. real.mtak.hu [real.mtak.hu]

- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0796852B1 - Process for preparation of 5-substituted tetrazoles - Google Patents [patents.google.com]

- 5. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Chloro-6-hydroxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-hydroxynicotinonitrile, which exists in tautomeric equilibrium with 5-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile, is a versatile heterocyclic building block for the synthesis of a diverse range of substituted pyridine derivatives. The presence of electron-withdrawing cyano and oxo groups, in conjunction with the chlorine atom at the 5-position, activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various functional groups, including amines, ethers, and thioethers, at the C5-position, yielding compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with common nucleophiles.

General Reaction Pathway

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the departure of the chloride leaving group.

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Chloro-6-hydroxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is widely employed in the pharmaceutical industry and materials science for the construction of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.

This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of 5-Chloro-6-hydroxynicotinonitrile with various arylboronic acids. The resulting 5-aryl-6-hydroxynicotinonitrile scaffold is of significant interest in medicinal chemistry due to the presence of the pharmacologically relevant pyridine and nitrile functionalities. While specific literature on this exact substrate is limited, the methodologies presented are based on established and reliable protocols for structurally similar chloropyridines and other heteroaryl chlorides.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The key steps of this cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is crucial for the efficiency and success of the reaction, particularly with less reactive chloro-substituted pyridines.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical yields obtained in Suzuki coupling reactions of various chloro-heterocycles with different arylboronic acids under optimized conditions. This data is compiled from studies on analogous substrates and serves as a reference for expected outcomes with this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane | 100 | 16 | ~92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 24 | ~78 |

| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | ~85-90 |

| 5 | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~88 |

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki coupling of this compound with an arylboronic acid.

Materials

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using a biphasic system)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or reaction vial, condenser)

-

Magnetic stirrer with heating

-

System for inert atmosphere operations (e.g., Schlenk line)

Reaction Setup

-

To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if separate).

-

Add the degassed anhydrous solvent via syringe. If a biphasic system is used, add the degassed organic solvent followed by the degassed water.

Reaction Procedure

-

Place the sealed reaction vessel in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate (inorganic salts) is present, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 5-aryl-6-hydroxynicotinonitrile product.

Characterization

Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

The Versatile Role of 5-Chloro-6-hydroxynicotinonitrile in the Synthesis of Fused Heterocyclic Systems

For Immediate Release

[City, State] – [Date] – 5-Chloro-6-hydroxynicotinonitrile is emerging as a valuable and versatile building block in the field of heterocyclic chemistry, particularly for the synthesis of fused pyridine-based scaffolds. These scaffolds are of significant interest to researchers in drug discovery and development due to their prevalence in a wide array of biologically active compounds. The unique arrangement of a chloro, a hydroxyl, and a nitrile group on the pyridine ring offers multiple reactive sites, enabling the construction of diverse and complex heterocyclic systems, most notably pyrido[2,3-d]pyrimidines.

The strategic positioning of the hydroxyl and nitrile groups on adjacent carbons in this compound allows for facile cyclization reactions to form a fused pyrimidine ring, a core structure in many pharmaceuticals. The presence of the chlorine atom provides an additional point for chemical modification, allowing for the introduction of various substituents to modulate the physicochemical properties and biological activity of the final compounds. This trifunctional nature makes this compound a highly sought-after precursor for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Application Notes:

The primary application of this compound in heterocyclic synthesis is as a key intermediate for the preparation of substituted pyrido[2,3-d]pyrimidines. This class of compounds is known to exhibit a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, antimicrobial, and anticancer effects. The synthesis typically proceeds through a two-step sequence involving an initial condensation reaction followed by cyclization.

The hydroxyl group can be readily converted into a more reactive leaving group, or the nitrile group can be activated to participate in cyclization reactions. The chloro substituent can be retained in the final product or displaced by various nucleophiles to introduce further chemical diversity. This adaptability allows for the systematic exploration of the structure-activity relationship (SAR) of the synthesized compounds.

Experimental Protocols:

Protocol 1: Synthesis of 4-amino-5-chloro-pyrido[2,3-d]pyrimidine from this compound

This protocol outlines a representative procedure for the synthesis of a 4-aminopyrido[2,3-d]pyrimidine derivative, a common scaffold in medicinal chemistry. The reaction proceeds via an initial formation of an intermediate by reacting this compound with dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with guanidine.

Materials:

-

This compound

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Toluene

-

Glacial acetic acid

Procedure:

-

Step 1: Intermediate Formation. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of this compound (1.0 eq) and DMF-DMA (1.2 eq) in toluene is heated at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Step 2: Cyclization. After the completion of the first step, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude intermediate is dissolved in ethanol.

-

To this solution, a freshly prepared solution of sodium ethoxide (2.0 eq) in ethanol is added, followed by the addition of guanidine hydrochloride (1.5 eq).

-

The reaction mixture is then heated at reflux for 8-12 hours.

-

Step 3: Work-up and Purification. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is evaporated. The residue is neutralized with glacial acetic acid and the precipitated solid is collected by filtration.

-

The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to afford the pure 4-amino-5-chloro-pyrido[2,3-d]pyrimidine.

Quantitative Data Summary:

The following table summarizes typical reaction parameters and outcomes for the synthesis of pyrido[2,3-d]pyrimidine derivatives from 6-hydroxynicotinonitrile precursors based on analogous transformations.

| Starting Material Analogue | Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 6-Hydroxynicotinonitrile | 1. DMF-DMA2. Guanidine, NaOEt | 4-6 (Step 1)8-12 (Step 2) | Reflux | 60-75 |

| 5-Bromo-6-hydroxynicotinonitrile | 1. Formamide | 10-14 | 180-200 | 55-70 |

| 6-Hydroxy-5-methylnicotinonitrile | 1. Urea2. POCl₃ | 6-8 (Step 1)3-5 (Step 2) | 190-210 (Step 1)Reflux (Step 2) | 50-65 |

Logical Workflow for Pyrido[2,3-d]pyrimidine Synthesis:

Caption: Synthetic pathway from this compound.

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for synthesis.

Application of 5-Chloro-6-hydroxynicotinonitrile in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals